(R)-3-(Thiophen-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Thiophen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiophene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Thiophen-2-yl)morpholine typically involves the reaction of thiophene-2-carboxylic acid with morpholine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the carboxylic acid and the morpholine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-3-(Thiophen-2-yl)morpholine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3-(Thiophen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
®-3-(Thiophen-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-3-(Thiophen-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of ®-3-(Thiophen-2-yl)morpholine.
Morpholine: The parent compound of the morpholine ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
®-3-(Thiophen-2-yl)morpholine is unique due to the combination of the thiophene ring and the morpholine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
(3R)-3-thiophen-2-ylmorpholine |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1 |
InChI Key |
DTCRMVMDRUMUHQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CS2 |
Canonical SMILES |
C1COCC(N1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.